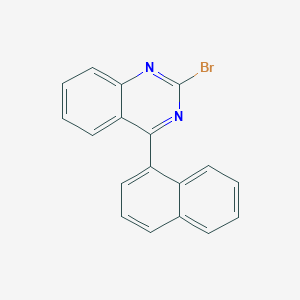![molecular formula C12H16N2O4 B13986285 3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability and ease of removal under acidic conditions, making it a valuable tool in multistep synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the reaction of 3-cyclopropyl-1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, and the Boc group is introduced to protect the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, streamlining the production process.
化学反応の分析
Types of Reactions
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the removal of the Boc group, yielding the free amine.
科学的研究の応用
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves the protection of amino groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a stable intermediate that can be easily removed under acidic conditions . The stability of the Boc group is attributed to the resonance stabilization of the resulting carbocation, which facilitates its cleavage.
類似化合物との比較
Similar Compounds
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and ease of removal. This makes it particularly valuable in multistep synthesis processes where the protection and deprotection of amino groups are required .
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8(10(15)16)9(13-14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
GVUAUSRQIYSYNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C(=N1)C2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


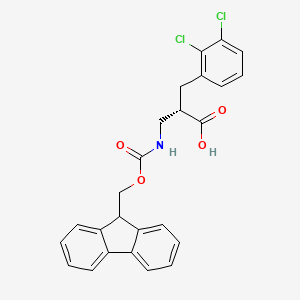
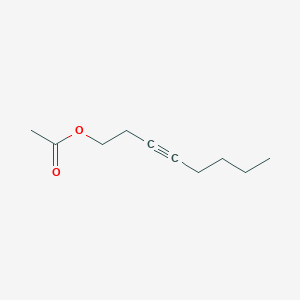
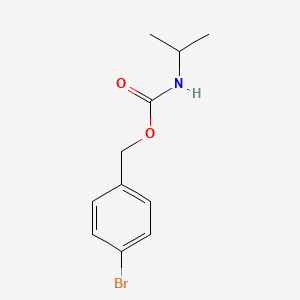
![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)

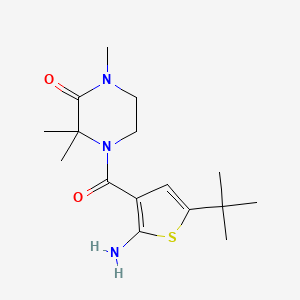
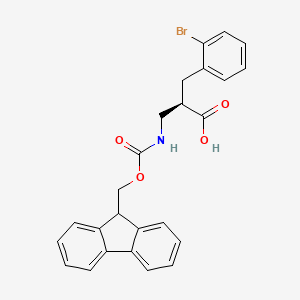
![2-Oxaspiro[5.5]undecan-9-one](/img/structure/B13986244.png)
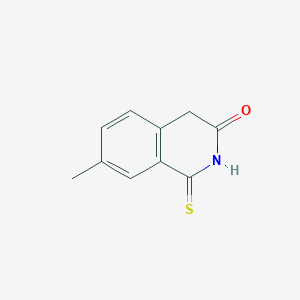
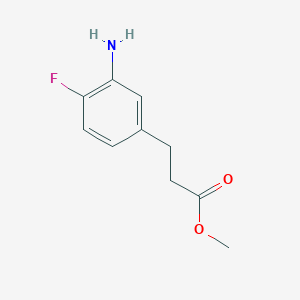
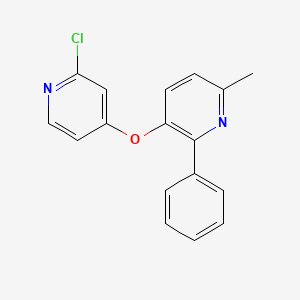

![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
